Triethanolamine lauroylsarcosinate
Overview
Description
Triethanolamine lauroylsarcosinate is a compound widely used in the cosmetic and personal care industry. It is a surfactant, which means it helps to reduce the surface tension between substances, making it an effective cleansing and foaming agent. This compound is derived from lauric acid, sarcosine, and triethanolamine, and it is known for its mildness and compatibility with the skin .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triethanolamine lauroylsarcosinate is synthesized through the reaction of lauric acid with sarcosine, followed by the addition of triethanolamine. The reaction typically involves heating the mixture to facilitate the formation of the desired product. The process can be summarized as follows:
Lauric Acid and Sarcosine Reaction: Lauric acid reacts with sarcosine to form lauroylsarcosine.
Addition of Triethanolamine: Triethanolamine is then added to the lauroylsarcosine to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process ensures high yield and purity of the final product. The reaction conditions, such as temperature and pH, are carefully monitored to optimize the production .
Chemical Reactions Analysis
Types of Reactions: Triethanolamine lauroylsarcosinate primarily undergoes substitution reactions due to the presence of functional groups such as amines and carboxylates. It can also participate in hydrolysis reactions under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve reagents like alkyl halides or acyl chlorides.
Hydrolysis Reactions: Acidic or basic conditions can lead to the hydrolysis of this compound, breaking it down into its constituent components.
Major Products Formed:
Substitution Reactions: The products depend on the specific reagents used but typically include modified surfactants.
Hydrolysis Reactions: The hydrolysis of this compound results in the formation of lauric acid, sarcosine, and triethanolamine.
Scientific Research Applications
Triethanolamine lauroylsarcosinate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants and improve reaction rates.
Biology: In biological research, it is used in formulations for cell lysis and protein extraction due to its mild surfactant properties.
Medicine: It is incorporated into pharmaceutical formulations to improve the delivery and efficacy of active ingredients.
Industry: In the personal care industry, it is used in shampoos, body washes, and other cleansing products for its foaming and emulsifying properties
Mechanism of Action
Triethanolamine lauroylsarcosinate acts primarily as a surfactant. Its mechanism of action involves reducing the surface tension between water and oils, allowing for better mixing and cleansing. The compound’s molecular structure, which includes both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts, enables it to interact with both water and oil molecules. This interaction helps to emulsify oils and dirt, making them easier to rinse away .
Comparison with Similar Compounds
Sodium Lauroyl Sarcosinate: Another surfactant with similar properties but different ionic characteristics.
Cocamidopropyl Betaine: A zwitterionic surfactant known for its mildness and compatibility with the skin.
Sodium Lauryl Sulfate: A commonly used surfactant but known for its potential to cause skin irritation
Uniqueness: Triethanolamine lauroylsarcosinate is unique due to its combination of mildness and effectiveness as a surfactant. Unlike sodium lauryl sulfate, it is less likely to cause skin irritation, making it suitable for use in products designed for sensitive skin. Additionally, its ability to function effectively in a wide range of pH levels and its biodegradability make it an environmentally friendly option .
Properties
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-[dodecanoyl(methyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO3.C6H15NO3/c1-3-4-5-6-7-8-9-10-11-12-14(17)16(2)13-15(18)19;8-4-1-7(2-5-9)3-6-10/h3-13H2,1-2H3,(H,18,19);8-10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDITXMCJQRQLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)N(C)CC(=O)O.C(CO)N(CCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H44N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066099 | |
Record name | Glycine, N-methyl-N-(1-oxododecyl)-, compd. with 2,2',2''-nitrilotris[ethanol] (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16693-53-1 | |
Record name | Lauroylsarcosine triethanolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16693-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | TEA-Lauroyl sarcosinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016693531 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, N-methyl-N-(1-oxododecyl)-, compd. with 2,2',2''-nitrilotris[ethanol] (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Glycine, N-methyl-N-(1-oxododecyl)-, compd. with 2,2',2''-nitrilotris[ethanol] (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methyl-N-(1-oxododecyl)glycine, compound with 2,2',2''-nitrilotri(ethanol) (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.018 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIETHANOLAMINE LAUROYLSARCOSINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SIE23654C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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